2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, making it a significant structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method includes the use of α-haloketones or α-haloaldehydes in the presence of a base such as sodium carbonate . The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid generation of functionalized molecules in a single step, minimizing time and cost . The use of environmentally benign solvents and catalyst-free approaches are also highlighted in industrial settings to ensure operational simplicity and clean reaction profiles .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the methoxy group contributes to its overall stability and bioavailability . The compound can modulate various biochemical pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the fluorophenyl and methoxy groups.
2-(4-Fluorophenyl)pyridine: Contains the fluorophenyl group but lacks the imidazo[1,2-a]pyridine core.
7-Methoxyimidazo[1,2-a]pyridine: Contains the methoxy group but lacks the fluorophenyl group.
Uniqueness
This combination of functional groups provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H11FN2O |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-12-6-7-17-9-13(16-14(17)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3 |
InChI Key |
MNQUQITYFXDNAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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